molecular formula C17H13N3 B14923398 (2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile

Cat. No.: B14923398
M. Wt: 259.30 g/mol
InChI Key: KMNSBYJUTHMOPK-GXDHUFHOSA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile typically involves the condensation of 2-aminobenzimidazole with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The resulting product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole ring or the nitrile group can be targeted.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogenated groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the methyl group on the phenyl ring.

    (2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile: Contains a chlorine atom instead of a methyl group.

Uniqueness

(2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile is unique due to the presence of the 4-methylphenyl group, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile

InChI

InChI=1S/C17H13N3/c1-12-6-8-13(9-7-12)10-14(11-18)17-19-15-4-2-3-5-16(15)20-17/h2-10H,1H3,(H,19,20)/b14-10+

InChI Key

KMNSBYJUTHMOPK-GXDHUFHOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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